molecular formula C₁₁H₁₄N₅O₅P B1146314 Carbovir Monophosphate CAS No. 144490-73-3

Carbovir Monophosphate

Cat. No.: B1146314
CAS No.: 144490-73-3
M. Wt: 327.23
InChI Key:
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Description

Carbovir Monophosphate is an organic phosphate compound that is the 5’-monophosphate derivative of (−)-carbovir. It is a carbocyclic analog of 2’,3’-dideoxyguanosine and exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). This compound is a crucial intermediate in the metabolic pathway of carbovir, which is known for its potent inhibitory effects on HIV replication .

Mechanism of Action

Target of Action

Carbovir Monophosphate primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) . This enzyme is crucial for the replication of the virus’s genetic material .

Mode of Action

This compound, as an analogue of 2’,3’-dideoxyguanosine, interacts with its target by inhibiting the reverse transcriptase enzyme . It is metabolized to Carbovir Triphosphate (CBV-TP), which competes with the endogenous 2’-deoxyguanosine 5’-triphosphate (dGTP) in the viral DNA synthesis process . This competition inhibits the replication of the virus’s genetic material .

Biochemical Pathways

This compound is involved in a series of enzymatic phosphorylations. Initially, it is monophosphorylated by adenosine phosphotransferase. Then, a cytosolic enzyme causes deamination of the monophosphate to yield this compound. Finally, cellular kinases phosphorylate the compound to yield Carbovir Diphosphate and the active Carbovir Triphosphate .

Pharmacokinetics

This compound is extensively metabolized in the liver, with less than 2% excreted as unchanged drug in the urine . The terminal elimination half-life of Carbovir is approximately 1.5 hours . The antiviral effect of Carbovir is due to its intracellular anabolite, Carbovir-Triphosphate (CBV-TP). CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of the reverse transcriptase enzyme, which controls the replication of the HIV’s genetic material . This inhibition results in the prevention of the virus’s replication and spread .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stereoselectivity of its antiviral activity is determined by the enantiomeric specificity of a series of enzymatic phosphorylations . Additionally, the presence of other antiviral drugs can affect the metabolism of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbovir Monophosphate can be synthesized through the phosphorylation of carbovir. The process involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction typically occurs in an organic solvent like dimethylformamide or pyridine, under controlled temperature conditions to ensure the selective formation of the monophosphate ester .

Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, employing continuous monitoring and control of reaction parameters. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.

    Hydrolysis: Acidic or enzymatic conditions, water.

    Oxidation: Strong oxidizing agents (hypothetical).

Major Products:

Scientific Research Applications

Carbovir Monophosphate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Carbovir Monophosphate is unique due to its specific stereochemistry, which confers high selectivity and potency against HIV. Unlike some other nucleoside analogs, it has a carbocyclic structure that enhances its stability and reduces susceptibility to enzymatic degradation .

Properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDRNVIJFVCXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433559
Record name Carbovir Monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144490-73-3
Record name Carbovir Monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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